molecular formula C12H20NNaO9 B13855013 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

Cat. No.: B13855013
M. Wt: 345.28 g/mol
InChI Key: WAEZEQUBHGTBMQ-JYMIJESRSA-M
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Description

b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt: is a derivative of N-acetylneuraminic acid, which is a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are typically found at the outermost position of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in cellular interactions, signaling, and microbial pathogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of b-Neuraminic acid, N-acetyl-2-O-methyl-, monosodium salt involves the methylation of N-acetylneuraminic acid. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of N-acetylneuraminic acid are protected using suitable protecting groups.

    Methylation: The protected N-acetylneuraminic acid is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products

Mechanism of Action

The compound acts as a substrate for neuraminidase enzymes. Neuraminidases cleave the glycosidic linkages of neuraminic acids, releasing sialic acids from glycoproteins and glycolipids. This process is crucial for the life cycle of certain viruses, such as influenza, which use neuraminidase to release newly formed viral particles from infected cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20NNaO9

Molecular Weight

345.28 g/mol

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1

InChI Key

WAEZEQUBHGTBMQ-JYMIJESRSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+]

Origin of Product

United States

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